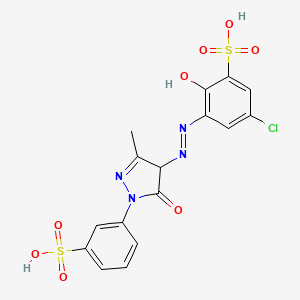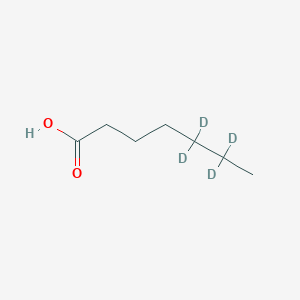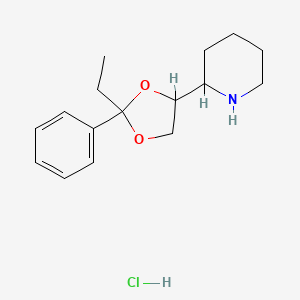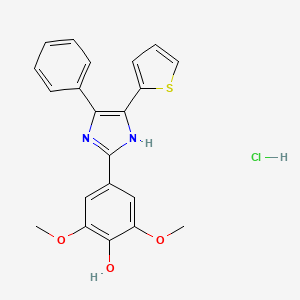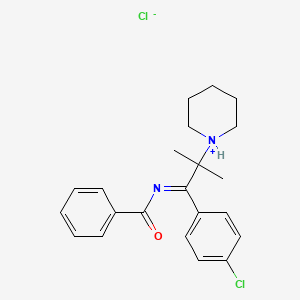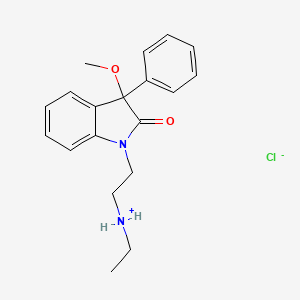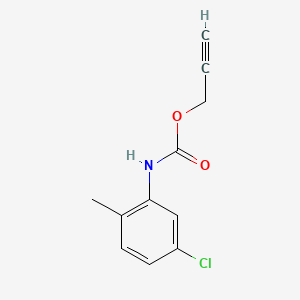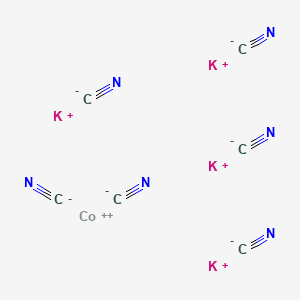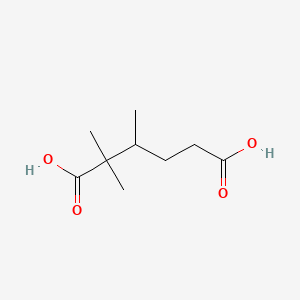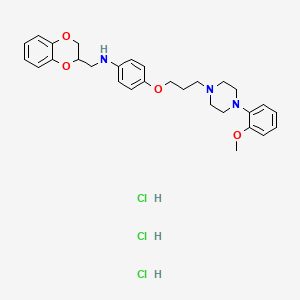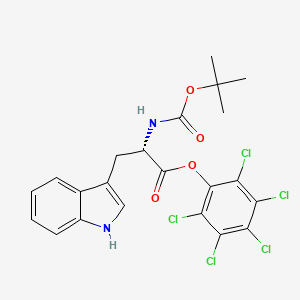
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14Cl2NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This reaction forms the quinoline scaffold through a pseudo three-component reaction, creating one C–N and two C–C bonds.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in microorganisms, contributing to their antimicrobial and antimalarial effects .
類似化合物との比較
Similar Compounds
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
Uniqueness
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at positions 7 and 8 can enhance its electron-withdrawing properties, potentially increasing its potency as an antimicrobial or antimalarial agent .
特性
分子式 |
C15H13Cl2NO4 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
diethyl 7,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-5-6-10(16)11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
QPEQJHMHTLOVLZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC(=C2Cl)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
